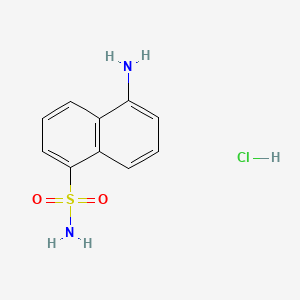

5-Amino-1-naphthalenesulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-aminonaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBOBZDWXGYVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthalenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a feasible and robust synthetic route for 5-Amino-1-naphthalenesulfonamide hydrochloride. The synthesis is presented as a multi-step process, commencing from the readily available 5-Amino-1-naphthalenesulfonic acid. Each stage of the synthesis is elaborated with procedural details and the underlying scientific rationale for the experimental choices.

Introduction

This compound is a key chemical intermediate with applications in medicinal chemistry and dye synthesis. Its structural motif, featuring a sulfonamide group and an amino group on a naphthalene core, makes it a versatile building block for the development of novel compounds with diverse biological activities. This guide focuses on a logical and efficient multi-step synthesis, providing the necessary detail for its replication in a laboratory setting.

The Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically approached in four main stages, starting from 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's acid)[1][2][3]. This pathway involves the protection of the reactive amino group, conversion of the sulfonic acid to a sulfonamide, and subsequent deprotection to yield the final product as its hydrochloride salt.

The key transformations are:

-

Protection of the Amino Group: The amino group of 5-Amino-1-naphthalenesulfonic acid is protected as an acetamide to prevent unwanted side reactions during the subsequent chlorination step.

-

Formation of the Sulfonyl Chloride: The acetamido-protected naphthalenesulfonic acid is converted to the corresponding sulfonyl chloride, a highly reactive intermediate essential for the formation of the sulfonamide.

-

Sulfonamide Formation (Amidation): The sulfonyl chloride is reacted with ammonia to form the sulfonamide.

-

Deprotection and Hydrochloride Salt Formation: The acetyl protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocols

Part 1: Protection of the Amino Group - Synthesis of 5-Acetamido-1-naphthalenesulfonic acid

The initial step focuses on the protection of the primary amino group of 5-Amino-1-naphthalenesulfonic acid. Acetylation is a common and effective method for this purpose, utilizing acetic anhydride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-Amino-1-naphthalenesulfonic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the suspension at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for a period of 1-2 hours to ensure complete acetylation.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted acetic acid and anhydride, and then dried.

Causality of Experimental Choices:

-

Acetic Anhydride: This is a readily available and highly effective acetylating agent that reacts cleanly with the amino group.

-

Glacial Acetic Acid: It serves as a solvent that can dissolve the starting material to some extent and is compatible with the reaction conditions.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in Water: The product, 5-Acetamido-1-naphthalenesulfonic acid, is sparingly soluble in cold water, allowing for its easy isolation.

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Amino-1-naphthalenesulfonic acid | 1 equivalent | Starting Material |

| Acetic Anhydride | 1.5-2 equivalents | Acetylating Agent |

| Glacial Acetic Acid | Sufficient for slurry | Solvent |

| Reaction Temperature | 50-60 °C | To facilitate the reaction |

| Reaction Time | 1-2 hours | For complete conversion |

| Expected Yield | >90% | High-yielding reaction |

Part 2: Formation of the Sulfonyl Chloride - Synthesis of 5-Acetamido-1-naphthalenesulfonyl chloride

This step involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. Thionyl chloride is a common reagent for this transformation.

Protocol:

-

Reaction Setup: In a fume hood, place the dried 5-Acetamido-1-naphthalenesulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.

-

Reagent Addition: Carefully add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-Acetamido-1-naphthalenesulfonyl chloride is then typically used in the next step without further purification.

Causality of Experimental Choices:

-

Thionyl Chloride: A common and effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides.

-

DMF (catalyst): Acts as a catalyst to accelerate the reaction rate.

-

Reflux: The elevated temperature is necessary to drive the reaction to completion.

-

Use in Fume Hood: The reaction evolves toxic gases (HCl and SO₂) and must be performed in a well-ventilated fume hood.

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Acetamido-1-naphthalenesulfonic acid | 1 equivalent | Starting Material |

| Thionyl Chloride | 3-5 equivalents | Chlorinating Agent |

| N,N-dimethylformamide (DMF) | Catalytic amount | Catalyst |

| Reaction Temperature | Reflux | To drive the reaction |

| Reaction Time | 2-4 hours | For complete conversion |

Part 3: Sulfonamide Formation - Synthesis of 5-Acetamido-1-naphthalenesulfonamide

The highly reactive sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

Protocol:

-

Reaction Setup: Dissolve the crude 5-Acetamido-1-naphthalenesulfonyl chloride in a suitable inert solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours or overnight to ensure complete conversion.

-

Work-up and Isolation: The product, being a solid, will precipitate out of the solution. The precipitate is collected by filtration, washed with water to remove any ammonium chloride, and then dried.

Causality of Experimental Choices:

-

Ammonia Solution: Provides the nucleophilic amine to react with the electrophilic sulfonyl chloride.

-

Inert Solvent: Acetone or THF are good solvents for the sulfonyl chloride and do not react with the reagents.

-

Cooling: The reaction is often exothermic, and initial cooling helps to control the reaction rate.

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Acetamido-1-naphthalenesulfonyl chloride | 1 equivalent | Starting Material |

| Concentrated Ammonia Solution | Excess | Amine Source |

| Acetone or THF | Sufficient for dissolution | Solvent |

| Reaction Temperature | 0 °C to Room Temperature | Reaction control and completion |

| Reaction Time | Several hours to overnight | For complete conversion |

Part 4: Deprotection and Hydrochloride Salt Formation - Synthesis of this compound

The final step involves the removal of the acetyl protecting group and the formation of the hydrochloride salt. This is achieved by acid hydrolysis.

Protocol:

-

Reaction Setup: Suspend the 5-Acetamido-1-naphthalenesulfonamide in a mixture of water and concentrated hydrochloric acid in a round-bottom flask.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, this compound, will crystallize out of the solution.

-

Purification: The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.[4]

Causality of Experimental Choices:

-

Hydrochloric Acid: Serves as both the catalyst for the hydrolysis of the amide and the source of the chloride counter-ion for the final salt.

-

Reflux: The high temperature is required to facilitate the cleavage of the stable amide bond.

-

Crystallization upon Cooling: The hydrochloride salt of the product is generally less soluble in the acidic aqueous medium at lower temperatures, allowing for its isolation.

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Acetamido-1-naphthalenesulfonamide | 1 equivalent | Starting Material |

| Concentrated Hydrochloric Acid | Excess | Catalyst and Salt Formation |

| Water | Sufficient for slurry | Solvent |

| Reaction Temperature | Reflux | To facilitate hydrolysis |

| Reaction Time | Several hours | For complete deprotection |

Conclusion

The described four-step synthesis provides a reliable and scalable route to this compound from 5-Amino-1-naphthalenesulfonic acid. The methodology employs standard organic transformations and readily available reagents. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The final product is a valuable intermediate for further chemical exploration in drug discovery and materials science.

References

- Aminonaphthalenesulfonic acids - Grokipedia. (2026-01-07).

- Aminonaphthalenesulfonic acids - Wikipedia.

- 5-Amino-1-naphthalenesulfonic acid - MySkinRecipes.

- 5-Amino-2-naphthalenesulfonic acid = 95 119-79-9 - Sigma-Aldrich.

- 5-Amino-1-naphthalenesulfonic acid - ChemBK.

- Cas 84-89-9,5-Amino-1-naphthalenesulfonic acid - LookChem.

- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.

- Domokos, A., Nagy, B., Szilagyi, B., Marosi, G., & Nagy, Z. K. (2021). Integrated Continuous Pharmaceutical Technologies—A Review. Pharmaceutics, 13(3), 349.

- Synthesis of 1-naphthalenesulfonyl chloride - PrepChem.com.

- 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- - Substance Details - SRS | US - EPA.

- A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids - PMC - NIH.

- 5-Amino-1-naphthol 95 83-55-6 - Sigma-Aldrich.

- Edward, J. T., & Meacock, S. C. R. (1957). The Hydrolysis of Acid Amides in Concentrated Hydrochloric Acid Solutions. Journal of the Chemical Society (Resumed), 2000-2004.

- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - SciSpace.

- Deprotection Guide - Glen Research.

- 5-Amino-1-naphthalenesulfonic acid | CAS 84-89-9 | SCBT.

- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Syrris.

- Separation of 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies.

- Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride - Google P

- 4 questions with answers in MULTISTEP SYNTHESIS | Science topic - ResearchG

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2019-12-24).

- 5-Amino-1-naphthalenesulfonic acid technical, = 90 T 84-89-9 - Sigma-Aldrich.

- Synthesis of 1-Amino-naphthalene-6-sulphonic acid - PrepChem.com.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

Sources

An In-Depth Technical Guide to 5-Amino-1-naphthalenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No: 1215328-08-7). This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. While specific experimental data for the hydrochloride salt is limited, this guide synthesizes available information on the parent compound and related analogs to provide a thorough understanding of its characteristics and potential utility.

Introduction

This compound is a member of the naphthalenesulfonamide family, a class of compounds recognized for their diverse biological activities.[1] The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2] Sulfonamides, in general, are a well-established class of pharmacophores known for their antibacterial, anticancer, and anti-inflammatory properties.[1][3] The combination of these two moieties in this compound suggests its potential as a valuable building block for the development of novel therapeutic agents and functional materials. This guide will delve into the known chemical properties, propose a detailed synthetic pathway, and explore the potential applications of this compound, drawing upon data from its free amine and sulfonic acid precursors where necessary.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, other properties are inferred from its free amine form, 5-Amino-1-naphthalenesulfonamide, and the related 5-Amino-1-naphthalenesulfonic acid.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 1-Aminonaphthalene-5-sulfonamide hydrochloride | [4] |

| CAS Number | 1215328-08-7 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S | [4] |

| Molecular Weight | 258.72 g/mol | [4] |

| Appearance | Inferred to be a solid | - |

| Melting Point | >300 °C (for the related 5-Amino-1-naphthalenesulfonic acid) | [5] |

| Solubility | Soluble in hot water (for the related 5-Amino-1-naphthalenesulfonic acid) | [6] |

| Storage Temperature | -20°C | [4] |

Computed Properties:

| Property | Value | Source |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Topological Polar Surface Area | 94.6 Ų | [7] |

| Heavy Atom Count | 16 | [7] |

Synthesis and Mechanism

Step 1: Conversion of 5-Amino-1-naphthalenesulfonic acid to 5-Amino-1-naphthalenesulfonyl chloride

The initial step involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is a standard transformation typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Mechanism: The lone pair of electrons on the oxygen of the sulfonic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then attacks the sulfur atom of the intermediate, displacing a molecule of sulfur dioxide and a chloride ion to yield the sulfonyl chloride.

Step 2: Amination of 5-Amino-1-naphthalenesulfonyl chloride to 5-Amino-1-naphthalenesulfonamide

The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide. This reaction is a nucleophilic acyl substitution at the sulfur atom.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to yield the sulfonamide.

Step 3: Formation of the Hydrochloride Salt

The final step involves the protonation of the amino group of 5-Amino-1-naphthalenesulfonamide with hydrochloric acid to form the hydrochloride salt. This is a simple acid-base reaction.

Proposed Experimental Protocol:

Materials:

-

5-Amino-1-naphthalenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

Hydrochloric acid (HCl) in diethyl ether or methanol

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Sulfonyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Amino-1-naphthalenesulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of anhydrous DMF.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

The crude 5-Amino-1-naphthalenesulfonyl chloride can be used directly in the next step or purified by recrystallization.

-

-

Sulfonamide Formation:

-

Dissolve the crude sulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-1-naphthalenesulfonamide.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude 5-Amino-1-naphthalenesulfonamide in a minimal amount of a suitable solvent like methanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a complex pattern of aromatic protons on the naphthalene ring. The protons of the amino and sulfonamide groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms of the naphthalene ring, with the carbons attached to the amino and sulfonamide groups showing characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (around 3300-3500 cm⁻¹).

-

Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group would be expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

-

Potential Applications and Fields of Research

The structural features of this compound suggest its potential utility in several areas of research and development.

-

Medicinal Chemistry and Drug Discovery:

-

The sulfonamide moiety is a known pharmacophore with a wide range of biological activities.[1] This compound could serve as a scaffold for the synthesis of novel inhibitors of various enzymes or receptors. The amino group provides a convenient handle for further chemical modification to explore structure-activity relationships.

-

Naphthalene derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.[2]

-

-

Fluorescent Probes and Materials Science:

-

The related 5-Amino-1-naphthalenesulfonic acid is known to be a fluorophore.[9] It is plausible that this compound also possesses fluorescent properties. This could be exploited in the development of fluorescent probes for biological imaging or as a component in novel functional materials.

-

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. 5-Amino-1-naphthalenesulfonic acid [myskinrecipes.com]

- 6. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [m.chemicalbook.com]

- 7. 5-AMINO-1-NAPHTHOL-3-SULFONIC ACID(489-78-1) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

5-Amino-1-naphthalenesulfonamide hydrochloride CAS number 1215328-08-7

An In-depth Technical Guide to 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No. 1215328-08-7)

This document provides a comprehensive technical overview of this compound, a unique chemical entity poised for application in early-stage drug discovery and chemical biology. As a compound available to researchers, its full potential is still being uncovered. This guide synthesizes available data with established principles of medicinal chemistry and molecular pharmacology to provide a foundational resource for scientists exploring its utility. We will delve into its chemical identity, propose a robust synthetic strategy, and explore promising avenues for research based on the well-documented activities of structurally related naphthalenesulfonamides.

Part 1: Core Identity and Physicochemical Profile

This compound is a distinct organic molecule featuring the naphthalenesulfonamide core. This scaffold is of significant interest in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] The naphthalene ring system provides a rigid, aromatic platform that can be strategically functionalized to interact with biological targets, while the sulfonamide group is a well-established pharmacophore found in numerous approved drugs.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for laboratory use. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized as follows.

| Property | Value | Source(s) |

| CAS Number | 1215328-08-7 | [2][3][4][5] |

| Alternate CAS (Free Amine) | 32327-47-2 | [3][6] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S | [2] |

| Molecular Weight | 258.73 g/mol | [7] |

| Appearance | Crystalline Solid / Powder | [8][9] |

Part 2: Synthesis and Structural Verification

While commercial procurement is an option for initial studies, a scalable and verifiable synthesis is crucial for any robust research program. Based on established transformations in naphthalene chemistry, we propose a logical and efficient synthetic pathway.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached from 5-amino-1-naphthalenesulfonic acid, a commercially available starting material. The workflow involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amidation to install the sulfonamide group.

Caption: Proposed synthetic route for 5-Amino-1-naphthalenesulfonamide HCl.

Step-by-Step Synthetic Protocol

This protocol is a representative methodology. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Amino Group Protection:

-

Suspend 1 equivalent of 5-amino-1-naphthalenesulfonic acid in pyridine.

-

Cool the mixture in an ice bath and add 1.2 equivalents of acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Quench the reaction with cold water and collect the precipitated N-acetylated product by filtration.

-

-

Sulfonyl Chloride Formation:

-

Caution: This step should be performed in a well-ventilated fume hood as it generates acidic gases.

-

Suspend the dried N-acetylated product in an excess of thionyl chloride (SOCl₂), with a catalytic amount of DMF.

-

Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.

-

Cool the reaction and carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude sulfonyl chloride.

-

-

Amidation:

-

Cool a concentrated solution of ammonium hydroxide in a pressure-resistant vessel using an ice-salt bath.

-

Slowly add the crude sulfonyl chloride portion-wise to the cold ammonium hydroxide solution.

-

Seal the vessel and allow it to stir at room temperature for 12-18 hours.

-

Cool the vessel, vent carefully, and collect the precipitated N-acetyl-5-amino-1-naphthalenesulfonamide by filtration.

-

-

Deprotection and Salt Formation:

-

Suspend the N-acetylated sulfonamide in a solution of 6M hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the solution. The product, this compound, should crystallize out.

-

Collect the solid by filtration, wash with a small amount of cold water, followed by diethyl ether, and dry under vacuum.

-

Structural Verification Protocol

Identity and purity of the final compound must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is desirable). A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a standard starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) should show a parent ion [M+H]⁺ corresponding to the free amine at m/z ~223.27.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum (in DMSO-d₆) should show characteristic aromatic proton signals in the 7-8.5 ppm range, along with broad signals for the amino (-NH₂) and sulfonamide (-SO₂NH₂) protons.

-

¹³C NMR: Should reveal 10 distinct carbon signals corresponding to the naphthalene ring system.

-

Part 3: Potential Applications and Mechanistic Exploration

The true value of this compound lies in its potential as a research tool or a scaffold for further drug development. Its structure suggests several promising avenues for investigation, primarily informed by the activities of well-studied analogs.

Avenue for Investigation: Calmodulin Antagonism

A closely related class of compounds, typified by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) , are potent antagonists of calmodulin (CaM).[10] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular transducer of calcium signals, modulating the activity of numerous enzymes, including protein kinases and phosphatases.[11][12]

Mechanism of Calmodulin Action: Upon binding Ca²⁺, calmodulin undergoes a conformational change, allowing it to bind to and activate target proteins. W-7 and similar naphthalenesulfonamides are known to bind to the hydrophobic pockets of Ca²⁺-activated calmodulin, preventing it from interacting with its downstream targets.[13][14]

Caption: Hypothesized inhibition of the Calmodulin pathway.

Given its structural similarity, this compound is a prime candidate for screening as a novel CaM antagonist. It could serve as a new tool to probe CaM-dependent processes or act as a foundational scaffold for developing more potent and selective inhibitors.

Avenue for Investigation: Metabolic Pathway Modulation

Small molecule inhibitors of metabolic enzymes are of intense interest for treating obesity, diabetes, and age-related diseases. For example, the compound 5-Amino-1MQ is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates cellular energy balance and fat storage.[15][16] While structurally distinct from our topic compound, it demonstrates that small molecules containing an amino-substituted aromatic core can be potent metabolic modulators. Researchers could use this compound as a starting point for library synthesis to screen against metabolic targets like NNMT or other enzymes involved in NAD⁺ metabolism.

Avenue for Investigation: Chemical Biology and Probe Development

The related compound 5-Amino-1-naphthalenesulfonic acid is known to be a fluorophore, used for labeling biomolecules in immunoassays.[][18] The inherent fluorescence of the naphthalene core in this compound should be characterized. The primary amine provides a convenient chemical handle for conjugation to other molecules. This opens the possibility of using it to synthesize:

-

Fluorescent Probes: For tracking molecules within cells.

-

Affinity Reagents: By attaching it to a known ligand to "fish" for its binding partners.

-

Fragment-Based Drug Discovery: As a fragment for screening against protein targets.

Part 4: Essential Laboratory Protocols

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9] Long-term storage at -20°C is recommended for optimal stability, similar to related compounds.[8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20] For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[20]

Stock Solution Preparation

The solubility of naphthalenesulfonamide hydrochlorides in aqueous buffers is often limited. A reliable method for preparing stock solutions for biological assays involves using an organic solvent.

-

Accurately weigh the desired amount of this compound in a microfuge tube.

-

Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the compound, aiming for a high-concentration stock (e.g., 10-50 mM). Data for the similar compound W-7 shows solubility of ~14 mg/mL in DMSO.[8]

-

Vortex thoroughly until the solid is completely dissolved.

-

For experiments, dilute this DMSO stock into the final aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Aqueous solutions are not recommended for long-term storage.[8]

Example Protocol: In Vitro Calcineurin (CaN) Inhibition Assay

This protocol provides a framework to test the hypothesis that the compound inhibits CaM-dependent enzyme activity. Calcineurin is a CaM-dependent phosphatase.

-

Assay Principle: The assay measures the dephosphorylation of a specific substrate (e.g., RII phosphopeptide) by Calcineurin. Inhibition is quantified by a decrease in phosphate release.

-

Reagents:

-

Recombinant human Calcineurin, Calmodulin, and RII phosphopeptide substrate.

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂).

-

Malachite green reagent for phosphate detection.

-

Test Compound: this compound (serial dilutions from DMSO stock).

-

Positive Control: W-7 or Cyclosporin A.

-

-

Procedure:

-

In a 96-well plate, add assay buffer.

-

Add the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include "no inhibitor" and "positive control" wells.

-

Add Calmodulin and Calcineurin to all wells and incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction and quantify the released phosphate by adding the malachite green reagent.

-

Read the absorbance at ~620 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound (CAS 1215328-08-7) represents a promising, albeit underexplored, chemical tool. Its naphthalenesulfonamide core provides a validated starting point for engaging with important biological targets. While its specific mechanism of action awaits detailed investigation, the strong precedent set by related calmodulin antagonists and other bioactive naphthalene-based molecules provides a clear and rational path forward. This guide offers the foundational knowledge—from synthesis to biological screening—for researchers to begin unlocking the potential of this versatile compound in the ongoing quest for novel therapeutics and chemical probes.

References

- Vertex AI Search. This compound, TRC 250 mg.

- LGC Standards. Buy Online CAS Number 1215328-08-7 - TRC - this compound.

- ECHEMI. 1215328-08-7, 5-AMINO-1-NAPHTHALENESULFONAMIDE, HYDROCHLORIDE Formula.

- BLDpharm. 1215328-08-7|5-Aminonaphthalene-1-sulfonamide hydrochloride.

- Sigma-Aldrich. Cbn.

- Cayman Chemical. PRODUCT INFORMATION.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Chem-Impex. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride.

- Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET.

- Sigma-Aldrich. 5-AMINO-1-NAPHTHALENESULFONAMIDE AldrichCPR.

- PubMed. Pharmacological Properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a Calmodulin Antagonist in Arterial Strips From Rats and Rabbits.

- ChemicalBook. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9.

- Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid.

- Sigma-Aldrich. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride.

- PubMed. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells.

- PubMed. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP.

- NIH. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation.

- Peptides for Weight Loss. How 5-Amino-1MQ Supports Fat Burn and Metabolic Health.

- ChemicalBook. 5-Amino-1-hydroxy-2-naphthalenesulfonic acid synthesis.

- PubChem. N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide.

- BOC Sciences. CAS 84-89-9 5-Amino-1-naphthalenesulfonic acid.

- Santa Cruz Biotechnology. 5-Amino-1-naphthalenesulfonic acid | CAS 84-89-9.

- Peptides.com. What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. 1215328-08-7|5-Aminonaphthalene-1-sulfonamide hydrochloride|BLDPharm [bldpharm.com]

- 6. 5-AMINO-1-NAPHTHALENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cbn | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. N-(6-氨基己基)-5-氯-1-萘磺酰胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 11. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a calmodulin antagonist in arterial strips from rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. swolverine.com [swolverine.com]

- 16. How 5-Amino-1MQ Supports Fat Burn and Metabolic Health [holisticmedicalwellness.com]

- 18. scbt.com [scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-naphthalenesulfonamide Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility profile of 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No: 1215328-08-7).[1][2][3][4][5][6][7] Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document establishes a robust predictive framework based on the well-documented behavior of structurally related sulfonamides and foundational physicochemical principles. Methodologies for empirical determination are also provided to empower researchers in generating precise data.

Introduction and Physicochemical Properties

This compound is a sulfonamide derivative of an aminonaphthalene core. Its structure, featuring an aromatic naphthalene ring, an amino group, and a sulfonamide group, dictates its solubility characteristics. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free amine (CAS No: 32327-47-2).[1][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Amino-1-naphthalenesulfonamide (Free Amine) | General Sulfonamides |

| CAS Number | 1215328-08-7[1][2][4][5] | 32327-47-2[1][3] | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S[3][4][5] | C₁₀H₁₀N₂O₂S | Variable |

| Molecular Weight | 258.72 g/mol [3][5] | 222.27 g/mol | Variable |

| Predicted pKa | The amino group and the sulfonamide group will have distinct pKa values, influencing solubility at different pH levels. Specific values are not readily available. | The amino group is basic, and the sulfonamide group is acidic. | Generally weak acids, with pKa values influenced by substituents. |

| Predicted LogP | The naphthalene ring suggests a degree of lipophilicity, while the ionizable groups enhance hydrophilicity. | Higher lipophilicity than the hydrochloride salt. | Varies widely based on molecular structure.[8] |

Theoretical Solubility Profile

The solubility of this compound is governed by the interplay of its chemical structure with the properties of the solvent, temperature, and pH of the medium.

As a hydrochloride salt of an amine, the compound is expected to be more soluble in acidic to neutral aqueous solutions where the amino group is protonated. The sulfonamide group can also ionize, contributing to solubility changes with pH. The aromatic naphthalene core, however, imparts a hydrophobic character that may limit overall aqueous solubility. For the related compound 5-amino-1-naphthalenesulfonic acid, it is noted to be soluble in hot water, suggesting that temperature will significantly enhance the aqueous solubility of its sulfonamide derivative as well.[9]

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds with the amino and sulfonamide groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to act as both hydrogen bond donors and acceptors, these solvents are predicted to be effective at solvating this compound. Studies on other sulfonamides have shown that solubility is generally highest in methanol and decreases with increasing alkyl chain length of the alcohol.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and are expected to effectively solubilize the compound. A structurally similar, though more complex, naphthalenesulfonamide hydrochloride is reported to be soluble in DMSO.[11]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant polarity of the amino and sulfonamide groups, especially in the hydrochloride salt form, suggests that solubility in nonpolar solvents will be low.[8]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Low to Moderate | Hydrochloride salt enhances solubility, but the naphthalene ring is hydrophobic. |

| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | High | Effective hydrogen bond acceptors. |

| Nonpolar | Toluene, Hexane | Low | Mismatch in polarity. |

Factors Influencing Solubility

The pH of the aqueous medium is a critical determinant of the solubility of this compound due to its ionizable amino and sulfonamide groups.

-

Acidic pH: At low pH, the primary amino group will be protonated (-NH₃⁺), which is expected to increase solubility in aqueous media.

-

Neutral to Basic pH: As the pH increases, the amino group will become deprotonated (-NH₂), reducing its contribution to aqueous solubility. Conversely, the sulfonamide group (-SO₂NH₂) is weakly acidic and will deprotonate at higher pH values (-SO₂NH⁻), which would then increase solubility.

The interplay between these two ionizable groups will result in a pH-solubility profile where solubility is likely higher at both low and high pH extremes and potentially at its lowest near the isoelectric point. The solubility of sulfonamide-based polymers has been shown to exhibit a sharp transition in a narrow pH range.[12]

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This is a well-documented phenomenon for sulfonamides in various solvents.[10][13][14] It is therefore highly probable that the solubility of this compound in both aqueous and organic solvents will be significantly enhanced at elevated temperatures.

Experimental Determination of Solubility

Given the absence of published data, empirical determination of the solubility of this compound is essential for research and development applications.

The gold standard for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

A high-performance liquid chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying sulfonamides.

Table 3: General Parameters for HPLC Method Development

| Parameter | Recommended Starting Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Based on the UV spectrum of the naphthalene chromophore (typically around 254 nm and other maxima). |

| Injection Volume | 10 µL |

The development of sensitive and accurate analytical methods is crucial for therapeutic drug monitoring and toxicological studies.[15]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

- Current time information in Wakulla County, US. Google.

- Paruta, A. N. (1969). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 58(2), 216-220.

- Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- Delgado, D. R., Martínez, F. (2013). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 18(9), 11303-11317.

- Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2009). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 17(1), 27-33.

- Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

This compound. Pharmaffiliates. Retrieved from [Link]

- Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.

-

Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

-

5-Amino-1-naphthol (CAS 83-55-6). Cheméo. Retrieved from [Link]

-

5-Amino-1-naphthol. PubChem. Retrieved from [Link]

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

- Wang, Y., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 229-237.

- Bergström, C. A., & Avdeef, A. (2019).

- Wong, S. H. Y. (Ed.). (2005). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.

-

2-Amino-1-naphthalenesulfonic acid. PubChem. Retrieved from [Link]

-

Wikipedia:Requested articles/Natural sciences/Chemistry. Wikipedia. Retrieved from [Link]

- Wang, X., Wang, R., Li, S., & Gong, J. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

- Mandrioli, R., & Pucci, V. (2019). Recent trends in analytical methods for the determination of amino acids in biological samples.

Sources

- 1. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. 1215328-08-7|5-Aminonaphthalene-1-sulfonamide hydrochloride|BLDPharm [bldpharm.com]

- 3. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. Buy Online CAS Number 1215328-08-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

A Senior Application Scientist's Guide to the Determination of the Fluorescence Quantum Yield of 5-Amino-1-naphthalenesulfonamide hydrochloride

This in-depth technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of 5-Amino-1-naphthalenesulfonamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for characterizing the photophysical properties of this and similar fluorescent molecules. The content herein is structured to provide not just a protocol, but a foundational understanding of the principles and causalities behind each experimental step, ensuring scientific integrity and reproducibility.

Foundational Principles: Understanding the Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2][3][4] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a critical characteristic for applications such as fluorescent probes, sensors, and imaging agents.

The deactivation of an excited state can occur through various radiative and non-radiative pathways.[1] The quantum yield is mathematically expressed as the ratio of the rate of radiative decay (fluorescence) to the sum of the rates of all decay pathways:

Φf = kr / (kr + knr)

Where:

-

kr is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways (e.g., internal conversion, intersystem crossing, quenching).

Two primary methods exist for determining the fluorescence quantum yield: the absolute method and the relative method.[2][5][6] The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, offering high accuracy.[2][5][6] However, it requires specialized equipment.[5] The relative method, which is more commonly employed, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2][7] This guide will focus on the more accessible and widely practiced relative method.

The Comparative Method: A Self-Validating Experimental Design

The cornerstone of the relative quantum yield determination is the use of a fluorescent standard.[1][8] The principle lies in the assumption that if the sample and the standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[1][4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The relationship is described by the following equation:

Φx / Φst = (Fx / Fst) * (Ast / Ax) * (nx^2 / nst^2)

Where:

-

Φ is the fluorescence quantum yield.

-

F is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and st denote the unknown sample and the standard, respectively.[1][3][9]

To ensure the trustworthiness of the results, a series of solutions with varying concentrations for both the sample and the standard should be prepared and measured.[1][7] Plotting the integrated fluorescence intensity versus absorbance for each series should yield a straight line passing through the origin.[1][10] The slope of this line is then used in the calculation, which provides a more robust and validated result than a single-point measurement.[7][9][10]

Selecting an Appropriate Standard

The choice of the quantum yield standard is critical for the accuracy of the measurement.[11] An ideal standard should exhibit the following characteristics:

-

A well-characterized and consistent quantum yield.

-

Spectral overlap with the sample , meaning its absorption and emission spectra are in a similar range to the sample.[7]

-

High photostability under the experimental conditions.

-

Solubility in the same solvent as the sample to minimize errors related to the refractive index.

For the determination of the quantum yield of this compound, which is excited in the UV range, quinine sulfate is a highly suitable and commonly used standard.[5] Quinine sulfate dissolved in 0.1 M or 0.5 M sulfuric acid has a well-established quantum yield of approximately 0.546 to 0.60.[12][13][14]

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the detailed steps for determining the fluorescence quantum yield of this compound using quinine sulfate as a standard.

Materials and Instrumentation

| Reagents | Equipment |

| This compound | UV-Vis Spectrophotometer |

| Quinine sulfate dihydrate (fluorescence standard grade) | Spectrofluorometer with spectral correction capabilities |

| Sulfuric acid (H₂SO₄), concentrated | Quartz cuvettes (1 cm path length) for both absorbance and fluorescence |

| Spectroscopic grade solvent (e.g., ultrapure water) | Calibrated volumetric flasks and pipettes |

Solution Preparation

Causality: Scrupulous cleanliness of all glassware and the use of high-purity solvents are paramount to avoid contamination from fluorescent impurities, which can significantly impact the results.[1][5]

-

Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of a known concentration (e.g., 10⁻⁴ M).

-

Sample Stock Solution (this compound): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent (e.g., ultrapure water or a suitable buffer) to prepare a stock solution of a known concentration (e.g., 10⁻⁴ M).

-

Working Solutions: Prepare a series of dilutions from both stock solutions. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the selected excitation wavelength.[1][7] This range is crucial to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1][7]

Spectroscopic Measurements

Causality: Maintaining identical experimental settings for both the sample and the standard is critical to ensure a valid comparison of their fluorescence intensities.[1]

-

Absorbance Spectra:

-

Record the absorbance spectra of the solvent blank, and each of the standard and sample working solutions using a UV-Vis spectrophotometer.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Without changing any instrument settings (e.g., excitation and emission slit widths, detector voltage), record the fluorescence emission spectra for each of the standard and sample working solutions.[1]

-

Ensure that the recorded spectra are corrected for the instrument's spectral response.

-

Data Analysis

-

Blank Subtraction: Subtract the absorbance of the solvent blank from the absorbance of each working solution. Similarly, subtract the integrated intensity of the solvent blank's emission spectrum from the integrated intensities of the working solutions' emission spectra.

-

Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.

-

Plotting: For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Gradient Determination: Perform a linear regression for both plots. The resulting graph should be a straight line passing through the origin, and the slope (gradient) of this line should be determined.[10]

-

Quantum Yield Calculation: Use the gradients obtained from the plots in the following equation to calculate the quantum yield of the sample:

Φx = Φst * (Gradx / Gradst) * (nx^2 / nst^2)

Where:

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.[1]

-

Data Presentation and Visualization

Tabulated Data

Table 1: Spectroscopic Data for Quantum Yield Determination

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Standard (Quinine Sulfate) | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Sample (this compound) | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Table 2: Calculated Quantum Yield

| Parameter | Value |

| Standard (Quinine Sulfate) | |

| Known Quantum Yield (Φst) | e.g., 0.546[12][13] |

| Refractive Index of Solvent (nst) | e.g., 1.33 for water |

| Gradient (Gradst) | |

| Sample (this compound) | |

| Refractive Index of Solvent (nx) | e.g., 1.33 for water |

| Gradient (Gradx) | |

| Calculated Quantum Yield (Φx) |

Experimental Workflow Diagram

Caption: Relationship of measured parameters for calculating the unknown quantum yield.

Conclusion and Best Practices

The accurate determination of the fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. By following the detailed comparative method outlined in this guide, researchers can obtain reliable and reproducible data for this compound. Adherence to best practices, including the use of a suitable standard, careful sample preparation, and consistent instrument parameters, is essential for ensuring the scientific integrity of the results. The self-validating nature of the gradient method provides a high degree of confidence in the determined quantum yield, making it a cornerstone of photophysical characterization in both academic and industrial research settings.

References

- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Fluorescence quantum yield measurement | JASCO Global. (2021-03-10).

- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate.

- Quinine sulfate - OMLC.

- QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.

- Quinine sulfate - OMLC.

- Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. (2023-03-15).

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS.

- Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu.

- Relative Quantum Yield - Edinburgh Instruments.

- Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)*. (2011-08-31).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. jasco-global.com [jasco-global.com]

- 3. shimadzu.com [shimadzu.com]

- 4. edinst.com [edinst.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. researchgate.net [researchgate.net]

- 7. iss.com [iss.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. rsc.org [rsc.org]

- 11. publications.iupac.org [publications.iupac.org]

- 12. Quinine sulfate [omlc.org]

- 13. Quinine sulfate [omlc.org]

- 14. dreem.openfluor.org [dreem.openfluor.org]

Methodological & Application

Application Notes & Protocols: 5-Amino-1-naphthalenesulfonamide Hydrochloride as a Key Intermediate in Modern Organic Synthesis

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 5-Amino-1-naphthalenesulfonamide hydrochloride. This document provides in-depth insights into its properties, applications, and detailed protocols for its use as a versatile intermediate in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of the Naphthalenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant portion of sulfur-containing drugs on the market.[1][2] Its presence can enhance water solubility and modulate the metabolic profile of a drug candidate.[2] Within this class, naphthalene-based sulfonamides are of particular interest as they form the structural core of various biologically active compounds.[3][4] this compound emerges as a critical building block, offering two reactive sites—the primary amine and the sulfonamide group—for diverse chemical modifications.[5] This dual functionality allows for the construction of complex molecular architectures, making it a valuable starting material in the synthesis of targeted therapeutics, such as kinase inhibitors and receptor antagonists.[6][7]

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties and safety information is paramount for successful and safe experimentation.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₂S · HCl | [8][9] |

| Molecular Weight | 258.72 g/mol | [8] |

| CAS Number | 1215328-08-7 | [8] |

| Appearance | Solid, Crystalline Powder | [10] |

| Melting Point | >300 °C / 572 °F | [10] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [11] |

Health & Safety Information

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[10][12][13][14]

| Hazard Category | Statement | Precautionary Measures | First Aid |

| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves and clothing. Wash hands thoroughly after handling.[12][13] | Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10][12] |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side-shields or goggles.[10][12] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12][13] | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |

| General Handling | Avoid ingestion and inhalation. Avoid dust formation. | Do not eat, drink or smoke when using this product. | If ingested, clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10][14] |

Core Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the differential reactivity of its amino and sulfonamide moieties. The primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, which allows for the extension of the molecular framework. The sulfonamide group, a key pharmacophore, can engage in hydrogen bonding and other non-covalent interactions within a biological target.

A notable application is in the synthesis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a well-known calmodulin antagonist.[15][16] While not a direct synthesis from the title compound, the underlying naphthalenesulfonamide scaffold is the key to its biological activity.[15] Furthermore, the naphthalene core is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing this compound as a starting material in a multi-step synthesis project.

Caption: Generalized workflow for the synthesis of derivatives.

Experimental Protocol: N-Acetylation of 5-Amino-1-naphthalenesulfonamide

This protocol details a standard procedure for the N-acetylation of the primary amino group, a common first step in many synthetic routes.

Materials and Reagents

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DCM (or THF) to the flask to create a suspension.

-

Base Addition: Cool the flask in an ice bath. Slowly add pyridine (2.0 eq) to the suspension with stirring. The hydrochloride salt will be neutralized, and the free amine will dissolve.

-

Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Quality Control Workflow

Ensuring the identity and purity of the synthesized product is a critical step. The following diagram outlines a typical analytical workflow.

Caption: Analytical workflow for product characterization.

Analytical Techniques for Product Validation

A combination of analytical methods is essential to confirm the structure and purity of the synthesized N-acetyl-5-amino-1-naphthalenesulfonamide.

| Analytical Technique | Purpose | Expected Result for N-acetylated Product |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound.[17][18] | A major peak corresponding to the product, with purity typically >95%. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the product.[17][19] | A molecular ion peak corresponding to the calculated mass of the N-acetylated product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the position of the acetyl group.[17][19] | Appearance of a new singlet in the ¹H NMR spectrum around 2 ppm (methyl protons of the acetyl group) and a downfield shift of the aromatic protons adjacent to the amide group. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Appearance of a characteristic amide C=O stretch (around 1660 cm⁻¹) and disappearance of the N-H stretching vibrations of the primary amine. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the product.[19] | The experimentally determined percentages of C, H, N, and S should match the calculated values for the molecular formula. |

Conclusion

This compound is a high-value intermediate for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry.[4] Its defined structure and dual reactive sites provide a reliable platform for constructing diverse and complex molecules. The protocols and data presented herein offer a foundational framework for researchers to safely and effectively utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel therapeutic agents.

References

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET (1-Aminonaphthalene-5-sulfonic acid). (2024, March 30). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific (5-(2-Aminoethylamino)-1-naphthalenesulfonicacid sodium salt). (2024, April 1). Fisher Scientific.

- PRODUCT INFORMATION - W-7 (hydrochloride). (2022, October 26). Cayman Chemical.

- Safety Data Sheet - 5-Amino-1-naphthol. (2024, November 4). DC Fine Chemicals.

- Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007, February 8). Journal of Medicinal Chemistry.

- SAFETY DATA SHEET - Thermo Fisher Scientific (4-Amino-3-hydroxy-1-naphthalenesulfonic acid). (2010, October 29). Fisher Scientific.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Google Scholar.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).

- SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences.

- 5-AMINO-1-NAPHTHALENESULFONAMIDE, HYDROCHLORIDE Formula. (n.d.). ECHEMI.

- 5-AMINO-1-NAPHTHALENESULFONAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.

- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride. (n.d.). Chem-Impex.

- 5-Amino-1-naphthalenesulfonic acid. (n.d.). Santa Cruz Biotechnology.

- 5-Amino-1-naphthalenesulfonic Acid. (n.d.). TCI Chemicals.

- N‑(6‑Aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide, a centrin antagonist, inhibits Tb3+/peptides-binding properties. (2019, January 11). PubMed.

- N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP. (1993, March). PubMed.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed.

- Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-naphthalenesulfonic Acid | 84-89-9 | TCI AMERICA [tcichemicals.com]

- 6. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. 5-AMINO-1-NAPHTHALENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. N‑(6‑Aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide, a centrin antagonist, inhibits Tb3+/peptides-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijsra.net [ijsra.net]

- 18. researchgate.net [researchgate.net]

- 19. bachem.com [bachem.com]

Application Note: Leveraging 5-Amino-1-naphthalenesulfonamide Hydrochloride in Enzyme Activity and Binding Assays

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.